![molecular formula C22H24FN3O4S B2883491 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide CAS No. 1020981-88-7](/img/structure/B2883491.png)
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide
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Overview
Description
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide, also known as FPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FPB is a sulfonamide-based molecule that belongs to the class of benzofuran-2-carboxamide derivatives. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Metabolism and Disposition
A study on the metabolism and disposition of a novel orexin receptor antagonist with structural similarities, focusing on its elimination pathways and metabolite identification through various analytical techniques, indicates a potential application in sleep disorder pharmacotherapy (Renzulli et al., 2011).
Catalysis and Synthesis
Research on piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines highlights the utility of piperazine derivatives in synthetic chemistry, offering a method to achieve high yields and enantioselectivities in the synthesis of various compounds (Wang et al., 2006).
Anticancer Activity
A series of novel hybrid compounds between benzofuran and N-aryl piperazine designed and evaluated for their in vitro anti-tumor activity against human tumor cell lines suggests potential applications in cancer therapy (Mao et al., 2016).
Antiviral and Antimicrobial Activities
New urea and thiourea derivatives of piperazine doped with febuxostat were synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, demonstrating the potential for these compounds in addressing viral diseases and bacterial infections (Reddy et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound’s interaction with ENTs affects the nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts the normal function of these transporters, which can have downstream effects on various biochemical pathways.
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis and regulation of adenosine function . This can have various molecular and cellular effects, depending on the specific role of these processes in different cell types.
properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c23-18-7-2-3-8-19(18)25-11-13-26(14-12-25)31(28,29)15-5-10-24-22(27)21-16-17-6-1-4-9-20(17)30-21/h1-4,6-9,16H,5,10-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDVILWPDNDBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide |
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